![molecular formula C7H9N3S B13177688 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the reaction of 2-aminopyridine with thiourea under acidic conditions, followed by cyclization to form the desired compound . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Sulfides
Substitution: Thioethers, thioesters
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which play a crucial role in cell signaling pathways . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar structure but different positioning of nitrogen atoms in the ring.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group, which alters its chemical properties and biological activities.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This feature makes it particularly interesting for applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H9N3S |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3S/c11-7-9-4-5-3-8-2-1-6(5)10-7/h4,8H,1-3H2,(H,9,10,11) |
InChI-Schlüssel |
KLFLEGPJGSHEIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1NC(=S)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


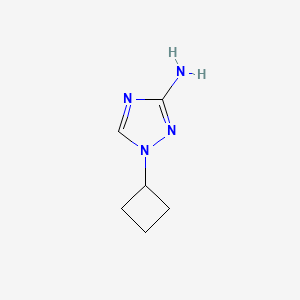
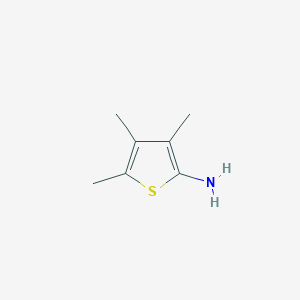
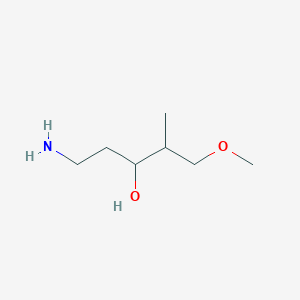
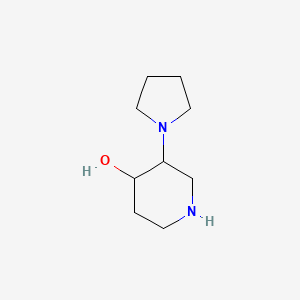

![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)

![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
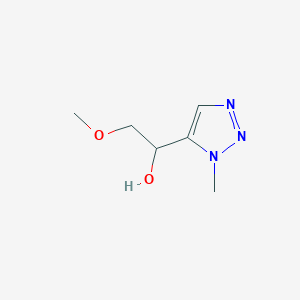

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)


